15-methyl-15S-PGE2

描述

Contextualizing 15(S)-15-methyl Prostaglandin (B15479496) E2 as a Synthetic Prostaglandin E2 Analog

15(S)-15-methyl Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2), a member of the prostanoid family of lipid mediators. elisakits.co.ukmedchemexpress.com PGE2, also known as dinoprostone, is naturally synthesized in the body from arachidonic acid and is involved in a wide array of physiological processes. elisakits.co.ukwikipedia.org It exerts its effects by interacting with four specific G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. elisakits.co.ukpatsnap.com The activation of these receptors leads to diverse biological responses, including the regulation of inflammation, immune responses, and smooth muscle contraction. elisakits.co.ukwikipedia.org

Natural PGE2 plays a crucial role in gastrointestinal protection by promoting the secretion of mucus and bicarbonate, which safeguard the stomach lining. elisakits.co.ukpatsnap.com It is also integral to reproductive functions, such as inducing labor, and plays a part in kidney function and the regulation of blood flow. elisakits.co.ukwikipedia.org Given this broad spectrum of activity, PGE2 has been a model for the development of synthetic analogs like 15(S)-15-methyl Prostaglandin E2, which are designed to have more specific or potent effects for research purposes. medchemexpress.com

Rationale for Methylation at the 15(S) Position: Implications for Biological Activity and Stability in Research

The primary rationale for the methylation of Prostaglandin E2 at the 15(S) position is to enhance its metabolic stability and, consequently, its biological activity. caymanchem.com Natural PGE2 has a very short biological half-life because it is rapidly metabolized and inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.govoup.com This enzyme specifically targets the hydroxyl group at the C-15 position of the prostaglandin structure, converting it to an inactive keto-metabolite. nih.govnih.gov

By introducing a methyl group at this 15(S) position, the structure of 15(S)-15-methyl Prostaglandin E2 is sterically hindered, preventing its recognition and degradation by the 15-PGDH enzyme. caymanchem.com This structural modification results in a metabolically stable analog that can exert its effects for a longer duration. caymanchem.com

The increased stability has profound implications for its biological activity in research settings. For instance, while naturally occurring PGE2 does not inhibit basal gastric acid secretion when administered orally, its methylated analogs, including 15(S)-15-methyl PGE2, demonstrate potent gastric antisecretory properties. caymanchem.comstemcell.com This enhanced activity is attributed to the analog's ability to resist metabolic breakdown and act directly on the parietal cells of the stomach. stemcell.com Research has shown that this synthetic analog is a potent compound for studying gastric antiulcer mechanisms. caymanchem.comnih.gov Furthermore, in studies on uterine smooth muscle, 15(S)-15-methyl PGE2 was found to bind to human myometrium with double the affinity of natural PGE2. caymanchem.com

The development of the 15(R) epimer, 15(R)-15-methyl Prostaglandin E2, is also noteworthy. This compound serves as a prodrug that is converted into the active 15(S) form in the acidic environment of the stomach, a design feature for oral administration in research models. biocompare.com

Detailed Research Findings

Gastric Acid Secretion Inhibition in Animal Models

A study using dogs with Heidenhain pouches (a surgically created stomach pouch) compared the effects of intravenously administered PGE2 and its synthetic 15-methyl analogs on gastric acid secretion stimulated by histamine. The results highlighted the significantly greater potency of the methylated compounds.

| Compound | Route of Administration | ID₅₀ (Dose inhibiting acid output by 50%) |

| Prostaglandin E₂ | Intravenous | 10 µ g/kg-hr |

| 15(S)-15-methyl PGE₂ methyl ester | Intravenous | 0.07 µ g/kg-hr |

| 16,16-dimethyl PGE₂ | Intravenous | 0.05 µ g/kg-hr |

| Data sourced from Gastroenterology, 1976. stemcell.com |

When administered orally, natural PGE2 had no effect on acid secretion, whereas the methylated analogs were potent inhibitors.

| Compound | Route of Administration | ID₅₀ (Dose inhibiting acid output by 50%) |

| Prostaglandin E₂ | Oral | Not effective |

| 15(S)-15-methyl PGE₂ methyl ester | Oral | 0.4 µg/kg |

| 16,16-dimethyl PGE₂ | Oral | 0.3 µg/kg |

| Data sourced from Gastroenterology, 1976. stemcell.com |

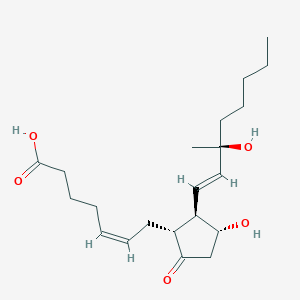

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGQFHNPNWBVPT-DSFPJDRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303519 | |

| Record name | (15S)-15-Methylprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-27-7 | |

| Record name | (15S)-15-Methylprostaglandin E2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15(S)-15-Methylprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035700277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (15S)-15-Methylprostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications in 15 S 15 Methyl Prostaglandin E2 Research

Stereoselective Synthesis of 15(S)-15-methyl Prostaglandin (B15479496) E2

The precise three-dimensional arrangement of atoms in 15(S)-15-methyl Prostaglandin E2 is fundamental to its biological function. Consequently, achieving stereochemical control during its synthesis is of paramount importance.

Total Synthetic Routes and Chiral Control Strategies

The total synthesis of prostaglandins (B1171923), including the 15-methyl analogs, has been a benchmark in organic synthesis for decades. A cornerstone in this field is the Corey synthesis, which utilizes key intermediates, often lactones, to construct the prostaglandin framework with a high degree of stereocontrol. nih.govyoutube.com The classic approach involves the construction of the cyclopentane (B165970) core, known as the Corey lactone, which already contains several of the required stereocenters. youtube.com

Modern strategies have evolved to enhance efficiency and scalability. Chemoenzymatic methods, for instance, offer a powerful approach. These routes can establish the chiral cyclopentane core with high enantioselectivity in just a few steps. nih.gov For example, a common intermediate, bromohydrin, which serves as a radical equivalent of the Corey lactone, can be synthesized chemoenzymatically. nih.gov This allows for the divergent synthesis of various prostaglandins through subsequent steps like nickel-catalyzed cross-couplings and Wittig reactions to introduce the side chains. nih.gov

Another sophisticated approach involves a three-component coupling strategy, which has been recognized for its efficiency in assembling the prostaglandin skeleton. acs.org This method allows for the convergent assembly of the upper and lower side chains onto the cyclopentanone (B42830) core. Furthermore, advanced catalytic methods, such as a nickel-catalyzed Ueno-Stork-type dicarbofunctionalization, have been employed to create consecutive stereocenters in a single, efficient step. nih.gov

Methodologies for Introducing the 15(S)-Methyl Group

The introduction of the methyl group at the C-15 position to create a tertiary alcohol with the correct (S)-configuration is a critical and often challenging step. This modification is significant because the natural 15-hydroxyl group is a site of metabolic deactivation, and its replacement with a 15-methyl group enhances the compound's biological half-life. nih.gov

The primary method for installing the 15-methyl group involves the stereoselective addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, to a C-15 ketone precursor (an enone). The stereochemical outcome of this addition is directed by the existing chiral centers in the molecule, particularly the C-11 hydroxyl group (or a protected version thereof).

An efficient and general method for the synthesis of chiral tertiary allylic alcohols, such as the one found in 15(S)-15-methyl PGE2, has been developed. acs.org This involves carefully controlled reaction conditions to ensure the methyl group adds to the correct face of the enone to yield the desired (S)-stereochemistry at C-15. Protecting groups on other functionalities, such as the C-9 ketone and C-11 hydroxyl group, play a crucial role in preventing side reactions and influencing the stereochemical course of the addition. wikipedia.org

Exploration of Novel Synthetic Routes for 15(S)-15-methyl Prostaglandin E2 and its Analogs

The quest for more efficient and scalable syntheses has led to the development of novel routes that often combine different catalytic strategies. Recent advancements have focused on "pot economy," aiming to reduce the number of separate reaction and purification steps. researchgate.net

Chemoenzymatic syntheses have emerged as a particularly powerful strategy. One such approach accomplishes the synthesis of several prostaglandins in just 5 to 7 steps. nih.gov A key feature is the two-step chemoenzymatic synthesis of a chiral bromohydrin intermediate, which can be produced on a gram scale. nih.gov This intermediate then undergoes nickel-catalyzed reductive couplings and olefination reactions to divergently produce various prostaglandin analogs. nih.gov This combination of biocatalysis and modern organometallic chemistry represents a significant step forward in making these complex molecules more accessible. nih.gov

Flow chemistry is another modern technique being applied to prostaglandin synthesis. Continuous flow processes can offer better control over reaction parameters, leading to improved yields and safety, as demonstrated in the conversion of lactone intermediates into key diols. nih.gov

Structure-Activity Relationship (SAR) Studies of 15(S)-15-methyl Prostaglandin E2 Analogs

Impact of Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of the biological activity of prostaglandins. The configuration of the hydroxyl groups, particularly at C-11 and C-15, plays a vital role in agonist activity at prostanoid receptors like the human EP1 receptor. researchgate.net The natural (S)-configuration at C-15 is crucial for the bioactivity of most prostaglandins. researchgate.net

The importance of this stereocenter is highlighted by comparing the 15(S) and 15(R) epimers. Studies on the 15(R)-15-methyl prostaglandin E2 analog have shown that while it retains some biological activity, such as inhibiting gastric acid secretion, it is generally less effective per dose than other PGE2 analogs. nih.gov This suggests that the stereochemistry at C-15 significantly modulates potency. In cyclooxygenase enzymes, which are responsible for natural prostaglandin synthesis, the residue Serine-530 is a crucial determinant in establishing the 15(S) stereochemistry. researchgate.net Mutations of this residue can lead to the formation of prostaglandins with the opposite 15(R) configuration, underscoring the biological importance of this chiral center. researchgate.net

| Compound | Stereochemistry at C-15 | Relative Biological Effect | Reference |

| Prostaglandin E2 | S | High activity (natural) | researchgate.netresearchgate.net |

| 15(S)-15-methyl PGE2 | S | Potent, enhanced stability | nih.govnih.gov |

| 15(R)-15-methyl PGE2 | R | Less effective per dose compared to other PGE2 analogs | nih.gov |

Influence of Omega-Tail Modifications on Receptor Binding and Potency

The omega-tail (the lower side chain) of the prostaglandin molecule is a key area for modification to fine-tune receptor selectivity and potency. SAR studies have shown that the activity of prostanoids with moderate or weak potency can often be enhanced by modifying this tail. researchgate.net

For example, the introduction of aromatic groups into the omega-tail, as seen in drugs like Latanoprost and Travoprost, can maintain or enhance biological activity while potentially increasing metabolic stability compared to the natural n-pentyl tail. nih.gov Analogs such as (+/-) omega-tetranor-16-p-chlorophenoxy PGE2 have been shown to be more active contractile agents than PGE2 itself on certain smooth muscle preparations, demonstrating the significant impact of omega-tail modifications. nih.gov These changes influence how the ligand fits into the binding pocket of its target receptor, thereby affecting both binding affinity (Ki) and functional potency (EC50). researchgate.net

| Analog Modification (Omega-Tail) | Effect on Activity/Potency | Reference |

| n-Pentyl (Natural PGE2) | Baseline activity | researchgate.net |

| 16,16-dimethyl | Increased potency on some smooth muscles | nih.gov |

| omega-tetranor-16-p-chlorophenoxy | More active contractile agent than PGE2 | nih.gov |

| Aromatic tail (e.g., phenoxy) | Maintains biological activity, may enhance stability | nih.gov |

Molecular and Cellular Mechanisms of Action of 15 S 15 Methyl Prostaglandin E2

Prostanoid Receptor Interactions and Binding Affinity

The initial step in the mechanism of action of 15(S)-15-methyl Prostaglandin (B15479496) E2 involves its binding to prostanoid receptors, a group of G protein-coupled receptors (GPCRs). The specificity and affinity of this binding are crucial in determining the compound's cellular effects.

Prostaglandin E2 and its analogs primarily interact with four subtypes of E-type prostanoid (EP) receptors, designated as EP1, EP2, EP3, and EP4. researchgate.net These receptors are distributed in various tissues and are coupled to different intracellular signaling pathways. researchgate.net The activation of these receptors by 15(S)-15-methyl Prostaglandin E2 initiates a cascade of intracellular events.

The EP receptors are characterized by their distinct signaling mechanisms:

EP1 receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium levels. mdpi.com

EP2 and EP4 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). mdpi.com

EP3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. mdpi.com

While detailed binding studies for 15(S)-15-methyl Prostaglandin E2 across all EP receptor subtypes are not extensively available in the public domain, research on its parent compound, PGE2, provides a framework for understanding its likely interactions. PGE2 binds to all four EP receptors with high affinity. caymanchem.com

One study has reported that 15(S)-15-methyl PGE2 binds to human myometrium with twice the affinity of its parent compound, PGE2. caymanchem.com The myometrium is known to express multiple EP receptor subtypes. This suggests a strong interaction with the EP receptors present in this tissue.

Given its structural similarity to PGE2, it is plausible that 15(S)-15-methyl Prostaglandin E2 acts as an agonist at multiple EP receptors, similar to PGE2. However, the methylation at the C-15 position likely alters its binding affinity and selectivity profile compared to the endogenous ligand. The lack of comprehensive binding data highlights an area for further research to fully characterize the receptor interaction profile of this synthetic prostaglandin analog.

Table 1: Prostanoid EP Receptor Subtypes and Their General Characteristics

| Receptor Subtype | Primary Signaling Pathway | General Effect of Activation |

| EP1 | Gq-coupled; increases intracellular Ca2+ | Smooth muscle contraction |

| EP2 | Gs-coupled; increases intracellular cAMP | Smooth muscle relaxation, inflammation |

| EP3 | Gi-coupled; decreases intracellular cAMP | Inhibition of neurotransmission, smooth muscle contraction |

| EP4 | Gs-coupled; increases intracellular cAMP | Immunosuppression, bone resorption |

This table provides a general overview of the EP receptor subtypes. The specific effects can be cell and tissue-dependent.

Intracellular Signaling Pathways Modulated by 15(S)-15-methyl Prostaglandin E2

Upon binding to its cognate EP receptors, 15(S)-15-methyl Prostaglandin E2 triggers a series of intracellular signaling events that ultimately mediate its diverse biological effects. The specific pathways activated depend on the receptor subtype engaged.

A primary signaling pathway for prostaglandin E2 and its analogs involves the modulation of intracellular cyclic AMP (cAMP) levels. researchgate.net This pathway is predominantly mediated by the EP2 and EP4 receptors, which are coupled to the stimulatory G protein (Gs). nih.gov Activation of these receptors by an agonist like 15(S)-15-methyl Prostaglandin E2 leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. researchgate.net

The rise in intracellular cAMP levels subsequently activates Protein Kinase A (PKA), a key enzyme in many cellular processes. nih.govyoutube.comyoutube.com PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. youtube.com The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. youtube.com These active catalytic subunits then phosphorylate various downstream target proteins, including transcription factors, enzymes, and ion channels, thereby altering their activity and leading to a cellular response. nih.govsciencesnail.com

Studies on PGE2 have demonstrated its ability to increase intracellular cAMP and activate the cAMP/PKA signaling pathway in various cell types. nih.govnih.gov Given that 15(S)-15-methyl Prostaglandin E2 is a potent PGE2 analog, it is highly likely to exert its effects, at least in part, through the activation of the cAMP/PKA pathway, particularly when interacting with EP2 and EP4 receptors.

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.govyoutube.com Activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. youtube.com PIP3 then acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as the serine/threonine kinase Akt (also known as Protein Kinase B). youtube.com This recruitment to the cell membrane allows for the phosphorylation and subsequent activation of Akt by other kinases. youtube.com Once activated, Akt phosphorylates a wide range of downstream targets, influencing numerous cellular functions. nih.gov

Research has indicated that PGE2 can, in some cellular contexts, activate the PI3K/Akt signaling pathway. nih.govdovepress.com For instance, in lung cancer cells, PGE2 has been shown to induce the expression of cyclooxygenase-2 (COX-2) through a mechanism that involves the PI3K/Akt pathway. dovepress.com Furthermore, studies have linked PGE2 and Akt in promoting stemness in certain colon cancer models. However, direct evidence specifically demonstrating the modulation of the PI3K/Akt signaling axis by 15(S)-15-methyl Prostaglandin E2 is not well-documented in the available scientific literature. Further investigation is required to determine if this pathway is a significant component of its mechanism of action.

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. researchgate.netmdpi.comnih.gov Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. nih.gov Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. mdpi.comnih.gov In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to their transcription. researchgate.netmdpi.com These genes encode a variety of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1). researchgate.netnih.gov

While direct evidence of 15(S)-15-methyl Prostaglandin E2 activating the Nrf2 pathway is scarce, studies on related prostaglandin metabolites have shown a connection. For example, 15-keto-prostaglandin E2, a metabolite of PGE2, has been shown to induce the expression of HO-1 through the activation of Nrf2 in human colon epithelial cells. nih.gov This effect was linked to the generation of reactive oxygen species and the activation of Akt signaling, which can influence Nrf2 activity. nih.gov However, it is important to note that 15-keto-PGE2 possesses an α,β-unsaturated carbonyl group that is crucial for this activity, a feature that is different in 15(S)-15-methyl Prostaglandin E2. Therefore, it remains to be elucidated whether 15(S)-15-methyl Prostaglandin E2 itself directly or indirectly modulates the Nrf2 pathway.

Enzymatic Stability and Metabolic Resistance of 15(S)-15-methyl Prostaglandin E2

15(S)-15-methyl Prostaglandin E2 is a synthetic analog of the naturally occurring Prostaglandin E2 (PGE2). medchemexpress.com A key feature that distinguishes it from its endogenous counterpart is its enhanced metabolic stability. caymanchem.combioscience.co.uk This stability is primarily due to a structural modification designed to resist the rapid enzymatic degradation that normally inactivates natural prostaglandins (B1171923) in vivo. This inherent resistance to metabolism significantly prolongs its biological activity.

Resistance to 15-hydroxyprostaglandin Dehydrogenase (15-PGDH) Degradation

The principal pathway for the biological inactivation of endogenous Prostaglandin E2 is through oxidation catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov This enzyme specifically targets the hydroxyl group at the C-15 position of the prostaglandin structure, converting it into a ketone. nih.govnih.gov This conversion to 15-keto-PGE2 results in a biologically inactive metabolite, effectively terminating the signaling actions of PGE2. nih.govnih.govresearchgate.net The activity of 15-PGDH is a crucial mechanism for regulating the levels and effects of prostaglandins in various tissues. nih.govnih.gov

15(S)-15-methyl Prostaglandin E2 is specifically engineered to be a poor substrate for 15-PGDH. The addition of a methyl group at the C-15 position, the site of enzymatic action, sterically hinders the ability of 15-PGDH to access and oxidize the 15-hydroxyl group. nih.gov This structural modification confers significant resistance to degradation, making 15(S)-15-methyl Prostaglandin E2 a metabolically robust analog of PGE2. caymanchem.commedchemexpress.com This resistance to the primary inactivating enzyme is the main reason for its prolonged physiological effects compared to natural PGE2. nih.gov

Table 1: Susceptibility to 15-PGDH Degradation

| Compound | Structure at C-15 | Susceptibility to 15-PGDH | Consequence |

|---|---|---|---|

| Prostaglandin E2 | Hydroxyl (-OH) group | High | Rapid conversion to inactive 15-keto-PGE2 metabolite. nih.gov |

| 15(S)-15-methyl Prostaglandin E2 | Methyl (-CH3) and Hydroxyl (-OH) groups | Very Low | Steric hindrance prevents enzymatic oxidation, leading to prolonged biological activity. nih.gov |

Comparative Metabolic Profiles with Endogenous Prostaglandin E2 and its Metabolites

The metabolic pathways of endogenous Prostaglandin E2 and 15(S)-15-methyl Prostaglandin E2 diverge significantly due to their differing susceptibility to 15-PGDH.

Endogenous Prostaglandin E2: The metabolism of endogenous PGE2 is rapid and efficient. Following its synthesis and release, it is quickly taken up by cells and subjected to enzymatic degradation. The key steps are:

Oxidation by 15-PGDH: The initial and rate-limiting step is the conversion to 15-keto-Prostaglandin E2, which is biologically inactive. nih.govnih.gov

Further Reduction: The 15-keto metabolite is then further metabolized, often by the reduction of the C-13,14 double bond.

This rapid turnover means that endogenous PGE2 typically acts locally as a paracrine or autocrine mediator, with a very short biological half-life in circulation. nih.gov

15(S)-15-methyl Prostaglandin E2: In contrast, the metabolic profile of 15(S)-15-methyl Prostaglandin E2 is characterized by its resistance to this primary inactivation pathway. Because it largely bypasses 15-PGDH-mediated degradation, the compound persists in its active form for a much longer duration. caymanchem.combioscience.co.uk While it is eventually metabolized and cleared from the body, the pathways involved are slower and different from the rapid inactivation of PGE2. For instance, studies in rats have examined the effects of its methyl ester form on phospholipid metabolism in the gastric mucosa, indicating that its metabolic influence can differ from that of natural PGE2. nih.gov The prolonged presence allows for more sustained and potent biological effects. caymanchem.com

Table 2: Comparative Metabolic Profile

| Feature | Endogenous Prostaglandin E2 (PGE2) | 15(S)-15-methyl Prostaglandin E2 |

|---|---|---|

| Primary Metabolic Enzyme | 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov | Not significantly metabolized by 15-PGDH. nih.gov |

| Primary Metabolite | 15-keto-PGE2 (inactive). nih.govresearchgate.net | Lacks a single, rapidly formed inactive metabolite. |

| Rate of Metabolism | Very rapid, leading to a short biological half-life. nih.gov | Slow, leading to a prolonged biological half-life. caymanchem.combioscience.co.uk |

| Biological Activity | Acts as a transient, local mediator. | Exhibits sustained and potent systemic activity. caymanchem.com |

Preclinical Investigations of 15 S 15 Methyl Prostaglandin E2 in Biological Systems

Research on Gastrointestinal System Modulation by 15(S)-15-methyl Prostaglandin (B15479496) E2

Beyond its antisecretory properties, 15(S)-15-methyl Prostaglandin E2 plays a significant role in maintaining the integrity of the gastric mucosa. nih.gov Research in canine models has shown that intravenously administered 15-methyl PGE2 can reverse established damage to the gastric mucosal barrier, returning increased permeability back to normal levels. nih.gov This suggests a direct protective effect on the mucosal lining, independent of its ability to reduce acid.

The concept of "cytoprotection" by prostaglandins (B1171923) refers to their ability to protect the cells of the gastric mucosa from injury, a mechanism that is distinct from the inhibition of gastric acid. 15(S)-15-methyl Prostaglandin E2 is a potent cytoprotective agent. The underlying mechanisms for this protection are multifaceted.

One primary mechanism is the stimulation of gastric mucus and bicarbonate secretion. nih.gov This creates a pH-neutral, protective layer that shields the stomach's epithelial surface from the corrosive effects of luminal acid and pepsin. Additionally, prostaglandins like PGE2 are known to be involved in mechanisms that protect the gastroduodenal mucosa from various forms of damage. nih.gov Inhibition of the body's own prostaglandin synthesis has been linked to the development of gastrointestinal ulcers, highlighting the crucial protective role of these compounds. nih.gov

Preclinical investigations have revealed that 15-methyl Prostaglandin E2 can induce significant morphological changes in the gastric mucosa. In one study, administration of a related compound, 15(R)-15-methyl Prostaglandin E2, led to a notable increase in the total thickness of the antral mucosa, as well as the thickness of the foveolar region in both the antrum and the corpus of the stomach. nih.gov

These changes were accompanied by an increase in the total number and height of the foveolar cells, which are the mucus-producing cells of the stomach lining. nih.gov Interestingly, these effects on mucosal thickness were not attributed to an increase in cell proliferation. Instead, it is suggested that the prostaglandin analog may work by slowing down the aging and shedding of epithelial cells, leading to an expansion of the foveolar region. nih.gov These morphological alterations were observed to be reversible after cessation of the treatment. nih.gov

Interactive Data Table: Effects of 15(R)-15-methyl PGE2 on Gastric Mucosal Parameters nih.gov

| Parameter | Baseline Value | Value after PGE2 Administration | Percentage Increase |

| Total Antral Mucosal Thickness | (Data not specified) | (Data not specified) | 36% |

| Antral Foveolar Thickness | (Data not specified) | (Data not specified) | 44% |

| Corpus Foveolar Thickness | (Data not specified) | (Data not specified) | 51% |

Immunomodulatory and Anti-inflammatory Research of 15(S)-15-methyl Prostaglandin E2

Prostaglandin E2 and its analogs exhibit significant immunomodulatory effects, particularly on macrophages, which are key cells in the inflammatory process. Endogenous PGE2 has been shown to potentiate an anti-inflammatory phenotype in macrophages. nih.gov It can influence the production of various cytokines, which are signaling molecules that regulate immune responses. nih.gov

Specifically, PGE2 can modulate the synthesis of inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in macrophages. nih.gov The regulation of these cytokines is complex and can depend on various factors, including the specific stimulus and the timing of PGE2 production. nih.gov Research indicates that endogenous PGE2, through a specific signaling cascade involving CREB and C/EBP-β, promotes the expression of anti-inflammatory genes in macrophages, such as IL-10 and Arginase-1. nih.gov This suggests a role for PGE2 analogs in shifting the macrophage response towards a more anti-inflammatory and tissue-reparative state. nih.gov

The immunomodulatory actions of Prostaglandin E2 extend to lymphocytes, the primary cells of the adaptive immune system. PGE2 has been found to suppress various aspects of the rejection process in allogeneic responses, including the function of CD4+ T helper cells and CD8+ cytotoxic T lymphocytes. nih.gov

Research has demonstrated that PGE2 can directly modulate CD4+ T cell function, promoting the development of a suppressor or regulatory T cell (Treg) phenotype. nih.gov Tregs play a crucial role in maintaining immune tolerance and preventing excessive immune reactions. The induction of these regulatory T cells by mesenchymal stem cells, for example, has been shown to be dependent on PGE2. nih.gov Furthermore, PGE2 has been reported to inhibit the functional responses of T lymphocyte clones in a subset-specific manner, suggesting it can locally modulate the behavior of distinct T cell populations at sites of inflammation. nih.gov

Interactive Data Table: Summary of Immunomodulatory Effects

| Immune Cell Type | Observed Effect | Key Mediators/Mechanisms |

| Macrophage | Potentiation of anti-inflammatory phenotype nih.gov | Endogenous PGE2, CREB-C/EBP-β cascade nih.gov |

| Modulation of cytokine production (IL-1, IL-6, TNF-α) nih.gov | Dependent on Cyclooxygenase (Cox) isozyme activity nih.gov | |

| CD4+ T Lymphocyte | Induction of regulatory T cell (Treg) phenotype nih.gov | Dependent on PGE2 and TGF-β1 nih.gov |

| T Lymphocyte Clones | Subset-specific inhibition of functional responses nih.gov | Direct effect of PGE2 nih.gov |

Regulation of Innate Immune Cell Responses (e.g., Neutrophils, Mast Cells, NK Cells)

The synthetic prostaglandin E2 analog, 15(S)-15-methyl Prostaglandin E2, demonstrates complex and often differential effects on various cells of the innate immune system. Its influence is largely tied to the expression patterns of EP receptors on these cells and the specific inflammatory context.

While Prostaglandin E2 (PGE2) itself can promote the tissue influx of neutrophils and mast cells, it tends to suppress the effector functions of these cells. nih.gov Specifically, PGE2 has been shown to inhibit various functions of granulocytes. nih.gov This inhibition may contribute to compromised innate host defense in certain pathological conditions. nih.gov

The response of mast cells to PGE2 is multifaceted. Some studies indicate that PGE2 can inhibit mast cell degranulation, a key event in allergic and inflammatory responses. nih.gov This inhibitory effect is thought to be mediated through the EP2 receptor. nih.gov In human lung mast cells, PGE2 has been shown to prevent the release of mediators, suggesting a role as a physiological regulator of mast cell activity. nih.gov Conversely, other research suggests that PGE2 can act as a chemoattractant for mouse mast cells, acting via the EP3 receptor. researchgate.net Furthermore, recent findings suggest that PGE2 can elicit mast cells to produce soluble ST2 (sST2), a molecule that can mitigate inflammation by blocking the action of the proinflammatory cytokine interleukin-33. news-medical.net This indicates that under certain conditions, mast cells, in the presence of PGE2, can play a role in suppressing inflammation. news-medical.net

Regarding Natural Killer (NK) cells, PGE2 is known to suppress their cytolytic effector functions. nih.gov This suppression is thought to involve the dampening of responsiveness to key cytokines like IL-12 and IL-15. nih.gov Additionally, PGE2 inhibits the production of Interferon-gamma (IFNγ) by NK cells, which can abrogate their "helper" function in the induction of other immune responses. nih.gov

Role of 15(S)-15-methyl Prostaglandin E2 in Tissue Regeneration and Repair Mechanisms

The methylated analog of PGE2, 15(S)-15-methyl Prostaglandin E2, is implicated in various aspects of tissue regeneration and repair, leveraging mechanisms that include promoting cell proliferation, modulating blood vessel formation, and influencing the behavior of stem cells.

Promotion of Wound Healing and Re-epithelialization

Prostaglandin E2 and its analogs play a significant role in cutaneous wound healing. Following skin injury, the expression of COX-2, a key enzyme in PGE2 synthesis, and PGE2 levels rise. nih.gov Elevated PGE2 levels have been shown to accelerate the wound healing process. nih.gov In the context of intestinal injury, PGE2 is crucial for the regeneration of epithelial crypts and maintaining epithelial homeostasis after damage from various insults. nih.govresearchgate.netembopress.org It promotes the formation of a transient class of repair cells known as wound-associated epithelial (WAE) cells, which are critical for initiating repair. embopress.org This process is triggered by PGE2 acting on the EP4 receptor on intestinal epithelial cells. embopress.org Studies using a 15-PGDH inhibitor, which prevents PGE2 degradation, have demonstrated faster recovery from colitis, highlighting the importance of sustained PGE2 levels in intestinal repair. nih.gov

Influence on Stem Cell Proliferation and Differentiation (e.g., Hematopoietic Stem Cells, Intestinal Stem Cells, Muscle-derived Stem Cells)

15(S)-15-methyl Prostaglandin E2 and its parent compound, PGE2, exert significant influence over various stem cell populations, promoting their proliferation and differentiation, which is fundamental to tissue regeneration.

Hematopoietic Stem Cells (HSCs): PGE2 has been shown to enhance the homing, survival, and proliferation of HSCs. nih.gov Short-term exposure of HSCs to PGE2 increases their long-term repopulating capacity and provides a competitive advantage during transplantation. nih.gov This effect is mediated, at least in part, by the upregulation of the chemokine receptor CXCR4, which is crucial for HSC homing to the bone marrow. nih.gov Furthermore, a stable derivative, 16,16-dimethyl PGE2, has been demonstrated to enhance the engraftment of human cord blood cells. ashpublications.org

Intestinal Stem Cells: Under normal conditions, the PGE2 signaling pathway is essential for the proliferation of intestinal stem cells, such as Lgr5+ stem cells. nih.gov Following injury, PGE2 produced by immune cells acts on intestinal stem or progenitor cells through EP2 or EP4 receptors to promote their differentiation into wound-associated epidermal cells, facilitating repair. researchgate.net

Muscle-derived Stem Cells (MDSCs): PGE2 is a crucial positive regulator of MDSCs, also known as satellite cells, which are fundamental to muscle regeneration. nih.govthno.org It promotes the proliferation and differentiation of these stem cells. nih.gov Studies have shown that inhibiting the degradation of PGE2 can enhance myogenic differentiation and myotube formation. nih.gov Recent research indicates that PGE2 can reverse age-related dysfunction in muscle stem cells by altering their chromatin accessibility, leading to increased viability and regenerative capacity. nih.gov A short-term exposure to PGE2 can augment the long-term regenerative function of aged muscle stem cells. nih.govstanford.edu

Regulation of Extracellular Matrix Remodeling and Collagen Synthesis

The influence of Prostaglandin E2 on extracellular matrix (ECM) remodeling and collagen synthesis appears to be context-dependent. In dermal fibroblasts, PGE2 has been found to inhibit collagen synthesis, which may have implications for preventing hypertrophic scar formation. nih.gov Conversely, in osteoblast-like cells, PGE2 has demonstrated a stimulatory effect on collagen synthesis. nih.gov Specifically, it was shown to reverse the inhibitory effect of indomethacin (B1671933) on collagen synthesis and enhance the proportion of protein synthesized as collagen. nih.gov This suggests that the regulatory role of PGE2 on ECM components can vary significantly between different cell types and tissues.

Hematopoietic System Research and Erythropoiesis Induction by 15(S)-15-methyl Prostaglandin E2

Prostaglandin E2 and its analogs have been a subject of extensive research within the hematopoietic system, demonstrating significant effects on hematopoietic stem and progenitor cells (HSPCs) and the recovery of blood cell lineages.

PGE2 has been shown to play a regulatory role in hematopoiesis, where it can dose-dependently inhibit the growth of granulocyte/macrophage colony-forming units (CFU-GM) while stimulating erythroid and multilineage progenitor cells. nih.gov Short-term ex vivo treatment of marrow cells with PGE2 can increase the proportion of mouse spleen colony-forming units (CFU-S) and human CFU-GM that are in the cell cycle. nih.gov

A key finding is that PGE2 enhances the frequency of long-term repopulating HSCs and provides them with a competitive advantage upon transplantation, leading to full multilineage reconstitution. nih.gov This is achieved, in part, by increasing HSC homing to the bone marrow, a process mediated by the upregulation of the CXCR4 receptor. nih.gov Furthermore, PGE2 has been found to promote HSC survival and self-renewal. nih.gov

In the context of radiation injury, a long-acting PGE2 analogue, 16,16-dimethyl PGE2, has been shown to decrease the loss of functional HSPCs by reversing the apoptotic program initiated by total body irradiation. nih.gov This leads to improved hematopoietic recovery. nih.gov The treatment not only acts directly on HSPCs but also modulates the bone marrow microenvironment by increasing the expression of cyclooxygenase-2 (COX-2). nih.gov

Studies have identified the EP4 receptor as a key mediator of PGE2's effects on HSPCs. ashpublications.orgfrontiersin.org Activation of EP4 signaling can enhance the long-term reconstitution capacity of HSPCs. ashpublications.org

The table below summarizes the key research findings on the effects of Prostaglandin E2 and its analogs on the hematopoietic system.

| Area of Investigation | Key Findings | References |

| HSC Function | Enhances homing, survival, and proliferation of HSCs; increases long-term repopulating capacity. | nih.gov |

| HSC Homing | Upregulates the chemokine receptor CXCR4 on HSCs, improving their migration to the bone marrow. | nih.gov |

| Hematopoietic Recovery | A long-acting PGE2 analogue decreases radiation-induced apoptosis of HSPCs, accelerating hematopoietic recovery. | nih.gov |

| Receptor Signaling | The EP4 receptor is a primary mediator of PGE2's regulatory effects on HSPCs. | ashpublications.orgfrontiersin.org |

| Lineage Differentiation | Stimulates erythroid and multilineage progenitor cells while inhibiting CFU-GM at certain doses. | nih.gov |

Stimulation of Extrarenal Erythropoietin Production

Preclinical studies have demonstrated that E-type prostaglandins, including 15(S)-15-methyl Prostaglandin E2, are implicated in the regulation of erythropoiesis, the process of red blood cell production. Research in exhypoxic polycythemic mouse models showed that several E-type prostaglandins, specifically naming 15-methyl prostaglandin E2, led to a significant increase in the incorporation of radioiron into red blood cells, a key indicator of erythropoietic activity. nih.gov

| Prostaglandin Agent | Observed Effect on Erythropoiesis | Animal Model |

| 15-methyl Prostaglandin E2 | Significant increase in radioiron incorporation in red cells | Exhypoxic polycythemic mice |

| 15-methyl Prostaglandin E2 | Significant elevation in total circulating red cell mass (6-week study) | Normal and hypoxic mice |

| Prostaglandin E2 (PGE2) | Increased kidney production of erythropoietin | Isolated perfused dog kidney |

| Arachidonic Acid | Increased kidney production of erythropoietin | Isolated perfused dog kidney |

Hepatic Erythropoietin Synthesis Pathways

While the primary site of erythropoietin production in adults is the kidney, the liver also contributes, particularly during fetal development and under certain pathological conditions. The direct pathways involving 15(S)-15-methyl Prostaglandin E2 in hepatic erythropoietin synthesis are less characterized than renal pathways. However, the broader mechanism of Prostaglandin E2 (PGE2) signaling provides insight. Stable analogs of PGE2 are known to play a physiological role in multiple aspects of hematopoiesis. nih.gov

The signaling cascade for erythropoietin involves the activation of protein kinase A (PKA). nih.gov Studies have shown that the effects of dimethyl-prostaglandin E2, a stable PGE2 analog, can be inhibited by PKA inhibitors, confirming that its signaling occurs via PKA. nih.gov This suggests that 15(S)-15-methyl Prostaglandin E2 likely acts through similar PKA-dependent mechanisms to influence hematopoietic processes, although specific investigations into its role in hepatic synthesis remain a subject for further research.

Bone Metabolism Research related to 15(S)-15-methyl Prostaglandin E2

Prostaglandins, particularly PGE2 and its analogs, are significant local regulators of bone remodeling, a continuous process of bone resorption and formation. nih.govnih.gov Research indicates that these compounds have complex, often dualistic effects on bone cells. While PGE2 is widely known as a potent stimulator of bone resorption through its indirect action on osteoclast formation, studies on its direct effects reveal a more nuanced role. nih.gov In vivo studies using rat models have shown that systemic administration of PGE2 can prevent the cancellous bone loss induced by orchidectomy, indicating a net protective effect on bone mass under conditions of androgen deficiency. capes.gov.br

Molecular Mechanisms of Bone Resorption Modulation

The modulation of bone resorption by PGE2 analogs is intricate, involving direct actions on mature osteoclasts, the cells responsible for breaking down bone tissue. nih.gov Bone resorption is accomplished when osteoclasts dissolve the mineral matrix by creating an acidic microenvironment and then digest the organic matrix, primarily collagen, using proteolytic enzymes like cathepsin K. researchgate.net

Contrary to its role in stimulating osteoclast formation, research on highly purified rabbit mature osteoclasts has shown that PGE2 directly inhibits their bone-resorbing activity. nih.gov This inhibitory effect is dose- and time-dependent. nih.gov

The molecular mechanism behind this inhibition involves specific cell surface receptors and intracellular signaling pathways:

Receptor Binding : PGE2 exerts its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. nih.gov In isolated mature osteoclasts, the EP4 receptor mRNA is predominantly expressed. nih.gov

Intracellular Signaling : The binding of PGE2 to the EP4 receptor activates the adenylate cyclase system, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov This was confirmed by findings that a specific EP4 agonist mimicked the inhibitory effect of PGE2 and also elevated cAMP levels. nih.gov

Downstream Effects : The increase in cAMP, mediated by the EP4 receptor, is the primary pathway for the direct inhibition of bone-resorbing activity in functionally mature osteoclasts. nih.gov This action provides a counterbalance to PGE2's indirect stimulation of osteoclastogenesis.

| Receptor Subtype | Primary Signaling Pathway | Effect on Mature Osteoclast Activity |

| EP2 | Adenylate Cyclase (cAMP) | Inhibition of resorption |

| EP4 | Adenylate Cyclase (cAMP) | Primary mediator of direct inhibition of resorption nih.gov |

Other Physiological System Investigations Involving 15(S)-15-methyl Prostaglandin E2

Smooth Muscle Contractility and Relaxation Studies

15(S)-15-methyl Prostaglandin E2 has been identified as a potent stimulant of smooth muscle contraction, particularly in the uterus. Preclinical studies in primates have confirmed its activity in inducing uterine contractility. nih.gov This is consistent with the known physiological roles of natural prostaglandins in reproductive processes. Further research involving the methyl ester form of the compound, "15 (S) 15 methyl prostaglandin E2 methyl ester," has shown its effectiveness in promoting cervical dilatation, an effect mediated by its action on cervical smooth muscle. nih.gov

Cardiovascular System Regulation and Hemodynamic Effects

The parent compound, Prostaglandin E2, is a critical regulator of vascular tone and hemodynamics. A primary example is its role in maintaining the patency of the ductus arteriosus, a shunt vessel in the fetal circulation, by promoting vasodilation. nih.gov This vasodilation is mediated through the activation of the EP4 receptor and subsequent production of cAMP. nih.gov

Synthetic prostaglandin analogs often share these vasodilatory properties. Iloprost, a prostacyclin analog, demonstrates broad receptor activity by binding to and activating all four PGE2 receptors (EP1, EP2, EP3, and EP4). wikipedia.org Activation of the EP2 and EP4 receptors leads to vasodilation. wikipedia.org Given that 15(S)-15-methyl Prostaglandin E2 is a PGE2 analog, it is expected to exhibit similar vasodilatory effects through these established EP receptor pathways, thereby influencing blood pressure and local blood flow.

Analytical Methodologies for 15 S 15 Methyl Prostaglandin E2 and Its Metabolites in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of prostaglandins (B1171923), including 15-methyl PGE2, in various biological matrices. nih.govmdpi.com This preference is due to its high sensitivity, specificity, and accuracy, which allow for the simultaneous detection of multiple analytes in a single run without the need for chemical derivatization. nih.govnih.gov

The methodology typically involves a multi-step process. First, the sample undergoes preparation, often involving solid-phase extraction (SPE) to isolate and concentrate the prostaglandins from the complex biological matrix. nih.gov The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The chromatographic step is crucial for separating 15-methyl PGE2 from its isomers and other related lipids that may have the same mass. nih.govnih.gov Reversed-phase columns are commonly used for this separation. medchemexpress.com

Following chromatographic separation, the analyte enters the mass spectrometer. In a tandem mass spectrometer (often a triple quadrupole or QQQ), the molecule is first ionized, typically using electrospray ionization (ESI) in negative mode. The first quadrupole selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. nih.gov For PGE2 and its analogues, specific precursor-to-product ion transitions are monitored for precise quantification. nih.gov

A key challenge in prostaglandin (B15479496) analysis is the separation of isobaric compounds—molecules with the same mass but different structures, such as PGE2 and PGD2. nih.govnih.gov Advanced LC methods have been developed to achieve complete chromatographic separation of these isomers, ensuring accurate measurement. nih.gov For instance, a method for the simultaneous analysis of (15R)- and (15S)-15-methyl-PGE2 in human plasma demonstrated linearity over a range of 10-200 pg/ml with a quantitation limit of 10 pg/ml. medchemexpress.com

| Parameter | Description | Example Value/Range | Reference |

| Chromatography | UHPLC or HPLC with reversed-phase column | Shim-Pack XR-ODSIII, 150 × 2.00 mm, 2.2 µm | nih.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and acidified water | 0.1% acetic acid in water and acetonitrile | nih.govnih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | - | nih.gov |

| MS Technique | Multiple Reaction Monitoring (MRM) | - | nih.gov |

| Example Transition | PGE2: m/z 351.4 → 333.5 | PGE2 is often used as a reference for its methylated analog | nih.gov |

| Linear Range | The concentration range over which the method is accurate | 10–200 pg/ml for 15-methyl PGE2 epimers | medchemexpress.com |

| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified | 10 pg/ml for 15-methyl PGE2 epimers in plasma | medchemexpress.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Based Quantification

Before the widespread adoption of LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) was a primary tool for prostaglandin analysis. While it offers high sensitivity and selectivity, GC-MS analysis of prostaglandins is significantly more laborious than LC-MS based approaches. mdpi.comnih.gov

A major requirement for GC-MS is the chemical derivatization of the analytes. Prostaglandins are non-volatile and thermally labile, meaning they cannot be directly analyzed by GC. Therefore, they must be converted into volatile and thermally stable derivatives prior to injection. This process typically involves multiple steps, including esterification of the carboxyl group and silylation of the hydroxyl groups. This complex sample preparation is a significant drawback, increasing the potential for sample loss and analytical variability. mdpi.comnih.gov

Once derivatized, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. mdpi.com Similar to LC-MS/MS, tandem GC-MS/MS can be used to enhance specificity.

Despite its historical importance, the requirement for derivatization and the limited degree of automation have made GC-MS less favorable than LC-MS/MS for routine prostaglandin analysis in many clinical and research laboratories. mdpi.com

| Feature | LC-MS/MS | GC-MS/MS |

| Sample Derivatization | Generally not required | Required (e.g., esterification, silylation) |

| Sample Preparation | Simpler, often SPE-based | Complex and multi-step |

| Analyte Volatility | Not a limiting factor | Requires volatile derivatives |

| Throughput | High, amenable to automation | Lower, limited by derivatization steps |

| Primary Use | Considered the "Gold Standard" for eicosanoids | Less common for prostaglandins today |

Immunoassay Techniques (e.g., Radioimmunoassay, Enzyme Immunoassay) in Research Contexts

Immunoassay techniques, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), represent an alternative to mass spectrometry-based methods. These techniques are based on the principle of competitive binding between the analyte in the sample and a labeled standard for a limited number of antibody binding sites. The amount of labeled standard that binds to the antibody is inversely proportional to the concentration of the analyte in the sample.

The primary advantages of immunoassays are their high throughput, lower cost, and the absence of a need for extensive sample purification or expensive instrumentation like a mass spectrometer. nih.govacs.org Commercial ELISA kits are available for prostaglandins like PGE2 and can be adapted for research involving its analogs. arborassays.com These kits can measure PGE2 concentrations in a wide variety of sample types, including serum, plasma, urine, and tissue culture media, with sensitivities often reaching the low pg/mL range. arborassays.com

However, a significant limitation of immunoassays is the potential for a lack of specificity. acs.org Antibodies developed for a specific prostaglandin may exhibit cross-reactivity with other structurally related compounds, leading to an overestimation of the true concentration. nih.gov Given the large family of prostaglandins and related lipids in biological systems, this cross-reactivity is a critical consideration. While useful for high-throughput screening or when relative changes are more important than absolute quantification, the results from immunoassays are often confirmed using a more specific method like LC-MS/MS, especially in foundational research.

Advancements in High-Sensitivity Detection and Profiling of Prostaglandins in Biological Matrices

The field of prostaglandin analysis is continually evolving, with a focus on increasing sensitivity and expanding the scope of analysis from single analytes to comprehensive lipid profiles. These advancements are crucial for detecting ultra-trace levels of prostaglandins and understanding their complex metabolic networks in health and disease. nih.govcreative-proteomics.com

One significant advancement is the use of ultra-high-performance liquid chromatography (UHPLC) coupled with the latest generation of tandem mass spectrometers (e.g., Q Exactive Orbitrap), which provides very high sensitivity and specificity. creative-proteomics.comnih.gov This allows for the development of methods that can simultaneously quantify dozens of eicosanoids and related metabolites from a single, small biological sample. nih.gov This "lipidomic" approach provides a snapshot of the metabolic pathways involved, offering deeper biological insights than the measurement of a single compound. frontiersin.org

Novel chemical strategies are also being employed to boost sensitivity. For example, research has shown that cationization of prostaglandins with silver ions ([PG + Ag]+) can increase detection sensitivity by up to 30-fold compared to conventional deprotonation ([PG - H]-). acs.org Furthermore, the use of multi-stage mass spectrometry (MSn, such as MS3) allows for more detailed structural characterization, which is invaluable for differentiating between closely related isomers. acs.org These advanced techniques enable researchers to not only quantify but also confidently identify specific prostaglandin isomers in complex samples, pushing the boundaries of prostaglandin research.

常见问题

Q. What are the key structural and functional differences between 15(S)-15-methyl Prostaglandin E₂ and its 15(R) isomer?

- Methodological Answer : The 15(S) and 15(R) isomers differ in the stereochemistry of the methyl group at position 15, which critically affects biological activity. For example, 15(S)-15-methyl PGE₂ exhibits higher efficacy in activating prostaglandin receptors (EP1-EP4) and demonstrates stronger GST activity compared to the 15(R) isomer . Structural characterization via NMR and chiral chromatography is essential to confirm isomer purity, as acid-catalyzed epimerization can interconvert the two forms .

Q. What methodological approaches are used to assess the biological activity of 15(S)-15-methyl Prostaglandin E₂ in gastric secretion studies?

- Methodological Answer : In vitro models using isolated parietal cells or in vivo rodent studies are common. For instance, oral administration of 15(S)-15-methyl PGE₂ methyl ester inhibits basal acid secretion in humans, likely via direct action on parietal cells. Researchers should standardize dosage (e.g., 10–50 µg/kg) and use pH-metry or radioimmunoassays to quantify acid suppression .

Q. How is 15(S)-15-methyl Prostaglandin E₂ synthesized and characterized in laboratory settings?

- Methodological Answer : The compound is enzymatically synthesized from arachidonic acid via cyclooxygenase (COX) and prostaglandin E synthase (PGES). Post-synthesis, purification involves reverse-phase HPLC, and structural validation employs mass spectrometry (LC-MS/MS) and circular dichroism to confirm the 15(S) configuration .

Q. What analytical techniques are recommended for quantifying 15(S)-15-methyl Prostaglandin E₂ in biological samples?

- Methodological Answer : Sensitive LC-MS/MS methods are preferred, with deuterated analogs (e.g., d₄-PGE₂) as internal standards. Method validation should follow FDA guidance, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research Questions

Q. How do researchers address discrepancies in reported biological activities between 15(S) and 15(R) isomers of 15-methyl Prostaglandin E₂?

- Methodological Answer : Contradictions arise from isomer instability during experiments. For example, both isomers inhibit gastric acid secretion in humans, but 15(S) shows higher potency . To mitigate epimerization, maintain pH <3.0 and low temperatures during sample processing. Include isomer-specific controls in assays .

Q. What experimental strategies are employed to study the receptor-specific signaling pathways activated by 15(S)-15-methyl Prostaglandin E₂?

- Methodological Answer : Use receptor knockout models (e.g., EP2/EP4-deficient mice) or siRNA silencing in human podocytes. Concurrent measurement of cAMP (via ELISA) and IP₃ (via fluorometric assays) can delineate EP2/EP4-mediated pathways. Co-treatment with receptor antagonists (e.g., AH6809 for EP2) validates specificity .

Q. How can in vitro and in vivo models be optimized to evaluate the anti-inflammatory effects of 15(S)-15-methyl Prostaglandin E₂?

- Methodological Answer : In zebrafish embryos, lipidomic profiling of prostaglandin metabolites (e.g., 15-keto-PGE₂) at 48–120 hours post-fertilization reveals anti-inflammatory activity. For in vivo models, use LPS-induced inflammation in rodents and measure cytokine levels (IL-6, TNF-α) via multiplex assays .

Q. What considerations are critical when designing stability studies for 15(S)-15-methyl Prostaglandin E₂, particularly regarding epimerization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。